REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([CH2:12][CH2:13][CH2:14][CH3:15])=[N:8][O:9][C:10]=1[CH3:11])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:12]([C:7]1[C:6]([CH2:4][OH:3])=[C:10]([CH3:11])[O:9][N:8]=1)[CH2:13][CH2:14][CH3:15] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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9.8 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C=1C(=NOC1C)CCCC
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Name
|
|
Quantity
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2.03 g
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 1 h the reaction mixture was quenched dropwise with Seignette salt solution
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Duration
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1 h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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EXTRACTION
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Details
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the filtrate extracted with ethyl acetate
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Type
|
WASH
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Details
|
The combined organic extracts were washed with Seignette salt solution
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Type
|
CUSTOM
|
Details
|
then dried
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica, heptane:ethyl acetate=100:0 to 4:6)
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NOC(=C1CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |